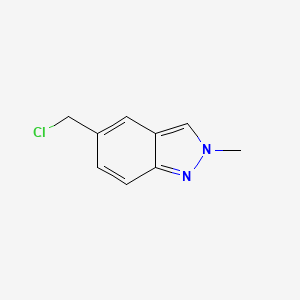

5-(chloromethyl)-2-methyl-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIHYPIXKGWCPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Indazole Core Structure and Isomerism in Chemical Research

Tautomeric Equilibrium and Configurational Isomerism of the Indazole Nucleus

The indazole ring system inherently exhibits annular tautomerism, a phenomenon where a proton can reside on either of the two nitrogen atoms in the pyrazole (B372694) ring. caribjscitech.comnih.gov This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net A third, less common tautomer, 3H-indazole, is generally not favored. caribjscitech.com

Computationally and experimentally, the 1H-tautomer is generally the more thermodynamically stable form. caribjscitech.comnih.govresearchgate.net Thermodynamic calculations indicate that 1H-indazole is more stable than 2H-indazole by approximately 2.3-3.6 kcal/mol. caribjscitech.comresearchgate.net This stability is often attributed to the benzenoid character of the 1H-form, in contrast to the quinonoid nature of the 2H-tautomer. caribjscitech.com The two tautomers also exhibit distinct physical properties, as illustrated by a comparison of their methylated derivatives.

| Property | 1-methyl-1H-indazole | 2-methyl-2H-indazole |

| Basicity (pKb) | 0.42 | 2.02 |

| Dipole Moment (D) | 1.50 | 3.4 |

| This table displays comparative data for the basicity and dipole moments of 1-methyl-1H-indazole and 2-methyl-2H-indazole, highlighting the significant physical differences arising from the position of the methyl group. caribjscitech.com |

When the hydrogen on the nitrogen is replaced by a substituent, such as a methyl group, configurational isomers are formed (e.g., 1-methyl-1H-indazole and 2-methyl-2H-indazole). nih.gov The synthesis of a specific N-substituted regioisomer is a significant challenge in synthetic chemistry, often resulting in a mixture of N-1 and N-2 products. d-nb.info The ratio of these isomers is governed by the principles of kinetic versus thermodynamic control. nih.govlibretexts.orgwikipedia.org The N-1 isomer is typically the more thermodynamically stable product, while the N-2 isomer is often the kinetically favored product, forming faster under certain reaction conditions. nih.govwikipedia.org

Significance of 2H-Indazole Tautomers in Synthetic Access

Despite the greater thermodynamic stability of the 1H-isomers, the selective synthesis of 2H-indazoles, such as 5-(chloromethyl)-2-methyl-2H-indazole, is of considerable interest. organic-chemistry.orgresearchgate.netrsc.org The 2H-indazole motif is a key pharmacophore found in numerous biologically active compounds and approved drugs. nih.gov Consequently, developing synthetic methodologies that provide regioselective access to these less stable isomers is a crucial objective in medicinal and organic chemistry. organic-chemistry.orgresearchgate.netnih.gov

Achieving high selectivity for the N-2 position often requires carefully designed synthetic strategies that favor the kinetic product. rsc.org Several modern synthetic methods have been developed to address this challenge, including:

One-pot Condensation-Cadogan Reductive Cyclization: This method utilizes ortho-imino-nitrobenzene substrates, which undergo reductive cyclization to selectively form substituted 2H-indazoles under mild conditions. organic-chemistry.orgnih.gov

Gallium/Aluminium-Mediated Direct Alkylation: The use of gallium or aluminium can mediate the direct and regioselective alkylation of the indazole N-2 position with α-bromocarbonyl compounds. researchgate.netmdpi.com

TfOH-Catalyzed N2-Alkylation: A metal-free approach using trifluoromethanesulfonic acid (TfOH) as a catalyst allows for the highly regioselective N-2 alkylation of indazoles with diazo compounds, achieving excellent yields and functional group tolerance. rsc.org

Copper-Catalyzed Three-Component Reactions: Ligand-free copper-catalyzed reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) can efficiently produce 2H-indazoles. organic-chemistry.org

These advanced synthetic routes bypass the thermodynamic preference for the 1H-isomer, providing essential access to the valuable chemical space of 2H-indazoles for drug discovery and other applications. organic-chemistry.org

Influence of Substitution Patterns on Indazole Isomeric Preference

The regiochemical outcome of N-alkylation and the relative stability of the resulting isomers are significantly influenced by the substitution pattern on the indazole core. d-nb.infonih.gov The generation of a specific isomer like this compound is a direct consequence of controlling the reaction conditions to favor N-2 substitution on a 5-(chloromethyl)-1H-indazole precursor.

The interplay between steric and electronic effects of substituents dictates the N-1/N-2 ratio during synthesis. d-nb.info The choice of base, solvent, and temperature can be manipulated to favor either the kinetic (N-2) or thermodynamic (N-1) product. nih.gov

| Condition | Favored Product | Rationale |

| Low Temperature, Sterically Hindered Base | Kinetic (N-2) | The base preferentially attacks the less sterically hindered and more accessible N-2 position. The low temperature prevents equilibration to the more stable N-1 isomer. wikipedia.org |

| Higher Temperature, Weaker Base | Thermodynamic (N-1) | Higher temperatures provide enough energy to overcome the activation barrier for the reverse reaction, allowing an equilibrium to be established that favors the more thermodynamically stable N-1 isomer. nih.govlibretexts.org |

| This table summarizes how reaction conditions can direct the N-alkylation of indazoles towards either the kinetic (N-2) or thermodynamic (N-1) product. |

Substituents on the benzene (B151609) portion of the indazole ring also exert considerable influence. For instance, studies have shown that electron-withdrawing groups at the C-7 position, such as nitro (NO2) or carboxyl (CO2Me), can lead to excellent N-2 regioselectivity during alkylation. d-nb.info Conversely, other substitution patterns might favor N-1 substitution. The reactivity of indazoles with substituents at the C-5 and C-7 positions has been noted to be different from those with substituents at C-4 and C-6. nih.gov In the case of this compound, the presence of the chloromethyl group at the C-5 position influences the electronic properties of the entire ring system, which, in concert with the chosen reaction conditions, directs the alkylation to the N-2 position to yield the desired product. nih.gov The synthesis of the analogous 5-bromo-2,7-dimethyl-2H-indazole, for example, is achieved through the N-alkylation of 5-bromo-7-methyl-1H-indazole, which yields a mixture of the N-1 and N-2 isomers that must then be separated. chemicalbook.com This highlights the synthetic challenge and the importance of substitution patterns in achieving the desired isomeric product.

Mechanistic Investigations of Synthetic Transformations Involving 5 Chloromethyl 2 Methyl 2h Indazole Precursors

Reaction Pathway Elucidation for Indazole Ring Formation

The formation of the indazole ring, a key structural motif, can be achieved through various synthetic routes. Elucidating the reaction pathways of these cyclization reactions is essential for optimizing reaction conditions and predicting outcomes.

Computational Analysis of Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. nih.gov Studies on related indazole syntheses provide valuable insights into the transition states and intermediates involved in the formation of the bicyclic ring system.

For instance, in the Davis-Beirut reaction, which is a method for synthesizing 2H-indazoles, theoretical evidence supports a mechanism involving an o-nitrosobenzylidine imine as a key intermediate. nih.gov DFT calculations have been employed to model the N,N-bond forming heterocyclization step, providing a deeper understanding of this transformation. nih.gov

Furthermore, computational analyses of the Cadogan and Davis-Beirut reactions have led to the proposal of non-nitrene pathways, challenging previously held mechanistic beliefs. nih.gov The isolation and characterization of 2H-indazole N-oxides, supported by computational NMR, provide direct evidence for the existence of competent oxygenated intermediates in these reactions. nih.gov These findings have significant implications for understanding the mechanistic models of these important indazole syntheses.

In the context of N-alkylation of indazoles, a process critical for preparing precursors to the title compound, DFT calculations have been instrumental in explaining regioselectivity. nih.govbeilstein-journals.org These studies have modeled the transition state energies for N1 and N2 alkylation, revealing the subtle electronic and steric factors that govern the reaction outcome. nih.govbeilstein-journals.org For example, calculations have shown that while the 1H-indazole tautomer is thermodynamically more stable, the relative energies of the transition states for alkylation at N1 and N2 can be influenced by the specific reactants and conditions. nih.gov

Table 1: Calculated Parameters for Indazole Alkylation

| Parameter | Value | Reference |

| Thermodynamic Stability | 1H-indazole is more stable than 2H-indazole | nih.gov |

| N1 vs. N2 Alkylation | Transition state energies vary with substituents and conditions | nih.govbeilstein-journals.org |

| Intermediate in Davis-Beirut Reaction | o-nitrosobenzylidine imine | nih.gov |

| Intermediate in Cadogan Reaction | 2H-indazole N-oxide | nih.gov |

This table presents a summary of key findings from computational studies on indazole synthesis and functionalization.

Experimental Mechanistic Probes in Key Cyclization Reactions

Experimental studies are indispensable for validating the mechanisms proposed by computational models. Various techniques are employed to probe the intermediates and transition states in key cyclization reactions leading to indazoles.

The Cadogan reaction, a reductive cyclization method, has been the subject of mechanistic investigations. researchgate.net While traditionally considered to proceed via a nitrene intermediate, recent studies involving the isolation of 2H-indazole N-oxides suggest the involvement of non-nitrene pathways. nih.govresearchgate.net This experimental evidence challenges the long-standing mechanistic model and opens new avenues for reaction control.

Similarly, in the Davis-Beirut reaction, experimental evidence corroborates the proposed o-nitrosobenzylidine imine intermediate. nih.gov The synthesis and reactivity of this intermediate have been studied to support its role in the N,N-bond forming heterocyclization. nih.gov

The development of one-pot condensation-Cadogan reductive cyclization methods has also provided mechanistic insights. researchgate.net These studies highlight the importance of reaction conditions in controlling the formation of 2H-indazoles and avoiding side reactions. researchgate.net

Understanding Regioselectivity in Functionalization Reactions

The functionalization of the indazole ring is a critical step in the synthesis of derivatives like 5-(chloromethyl)-2-methyl-2H-indazole. Controlling the regioselectivity of these reactions is paramount for obtaining the desired isomer.

Steric and Electronic Influences on Chloromethylation Selectivity

The chloromethylation of 2-methyl-2H-indazole is a key transformation for introducing the chloromethyl group at the C5 position. The regioselectivity of this electrophilic aromatic substitution is governed by a combination of steric and electronic factors.

While specific studies on the chloromethylation of 2-methyl-2H-indazole are not extensively reported in the reviewed literature, general principles of electrophilic substitution on indazoles can be applied. The electron-donating nature of the N-methyl group at the 2-position and the pyrazole (B372694) ring itself activates the benzene (B151609) ring towards electrophilic attack. The directing effect of the fused pyrazole ring in 2H-indazoles generally favors substitution at the C3 and C5 positions.

Steric hindrance from the N2-methyl group is expected to be minimal for substitution at the C5 position. However, the electronic influence of the pyrazole nitrogen atoms plays a significant role. The precise outcome of chloromethylation would depend on the specific reaction conditions and the nature of the chloromethylating agent. Further experimental and computational studies are needed to fully elucidate the factors controlling the regioselectivity of this specific transformation.

Factors Governing N-Alkylation Regiochemistry in Indazoles

The synthesis of 2-methyl-2H-indazole precursors often involves the N-alkylation of an indazole core. The regioselectivity of this alkylation, determining whether the alkyl group attaches to the N1 or N2 position, is a well-studied area. beilstein-journals.orgnih.govd-nb.info

Both steric and electronic factors, as well as reaction conditions such as the base, solvent, and alkylating agent, play a crucial role in determining the N1/N2 ratio. beilstein-journals.orgnih.govd-nb.info For instance, the use of different bases and solvents can significantly alter the regiochemical outcome. beilstein-journals.org

DFT calculations have provided a deeper understanding of these factors. nih.govbeilstein-journals.orgresearchgate.net These studies have shown that substituents on the indazole ring can have a profound effect on the N-alkylation regioselectivity. nih.govd-nb.info For example, electron-withdrawing groups at certain positions can favor N2 alkylation, while bulky substituents may sterically hinder attack at one nitrogen over the other. nih.gov In some cases, chelation control, where a metal ion coordinates to the indazole and the alkylating agent, can also dictate the regioselectivity. beilstein-journals.orgbeilstein-journals.org

Table 2: Factors Influencing N-Alkylation Regioselectivity of Indazoles

| Factor | Influence on N1/N2 Selectivity | Reference |

| Substituents on Indazole Ring | Electronic-donating or withdrawing groups alter the nucleophilicity of N1 and N2. | nih.govd-nb.info |

| Steric Hindrance | Bulky substituents can block access to the adjacent nitrogen atom. | nih.gov |

| Base | The choice of base can influence the position of deprotonation and subsequent alkylation. | beilstein-journals.org |

| Solvent | The polarity and coordinating ability of the solvent can affect the reactivity of the indazolide anion. | beilstein-journals.org |

| Alkylating Agent | The nature of the electrophile can impact the transition state energies for N1 and N2 attack. | researchgate.net |

| Chelation | Coordination of a metal ion can direct the alkylating agent to a specific nitrogen atom. | beilstein-journals.orgbeilstein-journals.org |

This interactive table summarizes the key factors that have been experimentally and computationally shown to govern the regioselectivity of N-alkylation in indazoles.

Chemical Transformations and Derivatization of 5 Chloromethyl 2 Methyl 2h Indazole

Reactivity of the Chloromethyl Group

The chloromethyl substituent on the benzene (B151609) ring is a key handle for derivatization, behaving as a reactive benzylic halide. This functionality is primed for a range of chemical modifications, primarily through nucleophilic substitution.

The chlorine atom of the 5-chloromethyl group is an effective leaving group, making the benzylic carbon susceptible to attack by a wide array of nucleophiles. This reactivity is analogous to that of other benzylic chlorides, such as 5-(chloromethyl)furfural, which readily undergoes nucleophilic substitution with alcohols to form ethers. cetjournal.it This process allows for the direct installation of diverse functional groups onto the indazole scaffold at the C5-position.

Common nucleophiles employed in these reactions include amines, thiols, cyanides, and alkoxides. For example, the reaction with ammonia (B1221849) or primary amines can yield the corresponding aminomethyl derivatives, such as (2-methyl-2H-indazol-5-yl)methanamine. nih.gov These transformations are typically performed under standard conditions for nucleophilic substitution, often involving a base and a suitable solvent. The general pathway involves the displacement of the chloride ion by the incoming nucleophile, leading to the formation of a new carbon-heteroatom or carbon-carbon bond.

Table 1: Examples of Nucleophilic Substitution Reactions at the 5-(Chloromethyl) Position

| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound Example |

| Amine | Ammonia (NH₃) | Primary Amine | (2-Methyl-2H-indazol-5-yl)methanamine nih.gov |

| Alcohol | Methanol (CH₃OH) | Methyl Ether | 5-(Methoxymethyl)-2-methyl-2H-indazole |

| Thiol | Sodium hydrosulfide (B80085) (NaSH) | Thiol | (2-Methyl-2H-indazol-5-yl)methanethiol |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | (2-Methyl-2H-indazol-5-yl)acetonitrile |

Beyond simple heteroatom substitution, the chloromethyl group can be converted into other carbon-based functionalities, further expanding the molecular diversity accessible from this starting material. A key transformation is the reaction with cyanide ions (e.g., from NaCN or KCN) to introduce a nitrile group, forming (2-methyl-2H-indazol-5-yl)acetonitrile. This nitrile derivative is a versatile intermediate that can be subsequently hydrolyzed to a carboxylic acid or reduced to a primary amine, effectively elongating the carbon chain at the C5-position.

Another important transformation is the conversion to organometallic reagents. While not extensively documented for this specific molecule, similar benzylic halides can be converted to Grignard or organolithium reagents, which can then react with a variety of electrophiles to form new carbon-carbon bonds. These reactions, however, must be compatible with the indazole ring system.

Further Functionalization of the 2H-Indazole Core

The 2H-indazole ring system itself offers multiple sites for further functionalization, allowing for modifications beyond the N-methyl and C5-chloromethyl groups. Modern synthetic methods, particularly C-H activation and functionalization, have provided powerful tools for derivatizing the heterocyclic core with high regioselectivity. rsc.orgresearchgate.net

The C3-position of the 2H-indazole ring is a primary site for functionalization. chim.it Direct C-H arylation at this position has been achieved using palladium catalysis. scispace.com These reactions typically couple the 2H-indazole with aryl halides (e.g., aryl bromides) to form 2,3-diaryl indazoles, often under mild conditions and sometimes even in aqueous media. scispace.comacs.orgcapes.gov.br

In addition to arylation, other groups can be installed at the C3-position. Visible light-promoted, transition-metal-free carbamoylation has been developed using oxamic acids as the carbamoyl (B1232498) source, providing access to C3-carbamoylated 2H-indazoles. frontiersin.orgnih.gov This method highlights the potential for radical-based C-H functionalization. nih.gov Other C3-functionalizations reported for the 2H-indazole scaffold include amination, acylation, sulfonylation, and trifluoromethylation, many of which proceed through a radical pathway. researchgate.net

Table 2: Summary of C3-Position Functionalization Strategies for the 2H-Indazole Core

| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Reference |

| Direct Arylation | Aryl bromide, Pd(OAc)₂, KOAc | Aryl | scispace.com |

| Carbamoylation | Oxamic acid, 4CzIPN (photocatalyst) | Carbamoyl | frontiersin.orgnih.gov |

| Nitration | Fe(NO₃)₃, TEMPO | Nitro | chim.it |

Functionalization of the fused benzene ring, beyond the existing C5-substituent, represents a "remote" functionalization. rsc.org Strategies for C-H activation on this ring can be influenced by the existing substituents. The electronic properties of the C5-chloromethyl group and the N2-methylindazole moiety will direct the regioselectivity of electrophilic aromatic substitution or metal-catalyzed C-H functionalization reactions. For instance, related indazole compounds with substituents at the C4, C5, and C7 positions are well-documented, including 4-bromo-2-methyl-2H-indazole and 5-bromo-2-methyl-2H-indazole. nih.govbldpharm.com The synthesis of these analogs suggests that direct halogenation or other functionalizations on the benzene portion of the ring are feasible, allowing for the introduction of groups at positions C4, C6, or C7.

The concept of ortho-functionalization typically applies to directing groups that can participate in chelation-assisted C-H activation. nih.gov In the case of 5-(chloromethyl)-2-methyl-2H-indazole, the N-substituent is a methyl group. The N-methyl group lacks the necessary structure (specifically, an aryl ring with ortho C-H bonds) to act as a directing group for this class of transformations.

However, extensive research has been conducted on the ortho-functionalization of N-aryl substituted 2H-indazoles, where the 2H-indazole itself acts as a directing group to functionalize the N-aryl ring. rsc.orgnih.gov For example, rhodium(III)-catalyzed C-H activation of 2-phenyl-2H-indazoles enables the introduction of various functional groups at the ortho-position of the phenyl ring. nih.govresearchgate.net These reactions include acylmethylation using sulfoxonium ylides and coupling with a broad range of aldehydes. nih.govresearchgate.net While these powerful methods are not directly applicable to the N-methyl group of this compound, they are a cornerstone of modern 2H-indazole chemistry for analogs bearing an N-aryl substituent.

Advanced Methodologies in Indazole Synthesis Relevant to Chloromethyl Derivatives

Microwave-Assisted Organic Synthesis of Functionalized Indazoles

The functionalization of the indazole core is an active area of research, and microwave assistance has proven highly effective. rasayanjournal.co.in It is particularly beneficial for cross-coupling reactions, which are commonly used to introduce various substituents onto the indazole ring. rasayanjournal.co.in For instance, studies have shown that microwave irradiation can significantly improve the yield of N-alkynylated indazoles while reducing the reaction time from 24 hours to just 30 minutes. rasayanjournal.co.in Similarly, the synthesis of various indole (B1671886) derivatives, a related class of heterocycles, has been optimized using microwave heating, achieving improved yields in significantly less time. mdpi.com In one study, a reaction that yielded 73% of the product after 16 hours with conventional heating produced a 90% yield in just one hour under microwave irradiation. mdpi.com

This methodology is directly relevant to the synthesis of complex derivatives like 5-(chloromethyl)-2-methyl-2H-indazole. The introduction of the chloromethyl group and the N-methylation of the indazole ring can be accelerated and optimized using microwave technology. The rapid and efficient nature of these reactions is advantageous for producing functionalized indazoles, including those with chloro-substituents. jchr.org

| Product Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkynylated Indazoles | Conventional Heating | 24 hours | Good | rasayanjournal.co.in |

| N-Alkynylated Indazoles | Microwave Irradiation | 30 minutes | Markedly Improved | rasayanjournal.co.in |

| Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | Conventional Heating | 16 hours | 73% | mdpi.com |

| Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | Microwave Irradiation | 1 hour | 90% | mdpi.com |

| 1,2,3-Triazole-based Carbazole Derivatives | Conventional Method | - | 64-94% | nih.gov |

| 1,2,3-Triazole-based Carbazole Derivatives | Microwave Irradiation | - | 72-96% | nih.gov |

Green Chemistry Approaches in 2H-Indazole Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of 2H-indazole synthesis, this often involves the use of environmentally benign solvents, recyclable catalysts, and one-pot reactions that increase atom economy and process efficiency. acs.orgnih.gov

A significant green approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For example, copper(I) oxide nanoparticles (Cu₂O-NP) and copper oxide supported on activated carbon (CuO@C) have been successfully employed as efficient and recyclable catalysts for the synthesis of 2H-indazoles. acs.orgnih.govorganic-chemistry.org These reactions are often performed in greener solvents like polyethylene (B3416737) glycol (PEG-400) or even water, avoiding the use of volatile organic compounds. jchr.orgacs.orgorganic-chemistry.org

One-pot, three-component reactions are a cornerstone of green synthesis for 2H-indazoles. organic-chemistry.org A common and effective method involves the reaction of a 2-bromobenzaldehyde (B122850), a primary amine, and sodium azide (B81097), catalyzed by a copper species. acs.orgorganic-chemistry.orgeurekaselect.com This approach allows for the construction of the disubstituted 2H-indazole core in a single step from commercially available starting materials, forming new N-N, C-N, and C=N bonds efficiently. acs.orgnih.gov The ability to synthesize a wide range of 2H-indazoles with outstanding purity and yield makes this a powerful tool for creating diverse chemical entities. eurekaselect.com Such methodologies are highly applicable for producing substituted derivatives, where the starting 2-bromobenzaldehyde could be appropriately functionalized to ultimately yield a product like this compound.

| Catalyst System | Reactants | Solvent | Key Features | Reference |

|---|---|---|---|---|

| CuO@C Nanoparticles | 2-bromobenzaldehydes, primary amines, sodium azide | PEG-400 | Heterogeneous, recyclable catalyst; ligand- and base-free conditions. | acs.orgnih.gov |

| Cu₂O Nanoparticles | 2-chloro/2-bromobenzaldehydes, primary amines, sodium azide | PEG 300 | One-pot, three-component reaction; ligand-free conditions. | organic-chemistry.org |

| [Cu(phen)(PPh₃)₂]NO₃ | Substituted 2-bromobenzaldehyde, aromatic amine, NaN₃ | - | Microwave-assisted, one-pot synthesis for disubstituted 2H-indazoles. | eurekaselect.com |

| - | ortho-imino-nitrobenzene substrates (from ortho-nitrobenzaldehydes and amines) | - | Metal-free reductive cyclization promoted by tri-n-butylphosphine. | acs.org |

Strategies for Diversity-Oriented Synthesis of Indazole Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally complex and diverse small molecules, which is particularly valuable in drug discovery. mdpi.com For indazole scaffolds, DOS approaches aim to systematically introduce variations at multiple positions of the heterocyclic core, allowing for the exploration of a broad chemical space. acs.org

One effective strategy for generating diverse 2H-indazoles is the one-pot condensation–Cadogan reductive cyclization. acs.org This method begins with the condensation of electronically diverse ortho-nitrobenzaldehydes and various anilines or even aliphatic amines. The resulting ortho-imino-nitrobenzene intermediate then undergoes a reductive cyclization to afford the substituted 2H-indazole. acs.org This approach is operationally simple and allows for the selective formation of N2-alkyl or N2-aryl indazoles under mild conditions, providing two points of diversity from the initial building blocks. acs.org

Another powerful DOS concept is the use of a modular synthetic platform with bifunctional building blocks. acs.org This strategy, while demonstrated for other scaffolds, is conceptually applicable to indazoles. It involves designing building blocks that possess two distinct reactive handles. One handle can be used to attach a core fragment (like a pre-formed indazole), while the second handle can be used for a variety of subsequent chemical transformations (e.g., cross-coupling, amination). acs.org By using a collection of building blocks with different three-dimensional shapes and vectors, a single starting indazole can be elaborated into a diverse library of complex, 3D-shaped molecules. acs.org This approach is particularly relevant for systematically modifying a lead compound like this compound to optimize its properties.

Furthermore, divergent synthesis pathways allow for the creation of different product classes from a common intermediate. For instance, a cascade reaction of N-nitrosoanilines with diazo compounds has been used to produce functionalized indazole N-oxides, demonstrating how a single process can lead to diverse and complex indazole-based structures. rsc.org These strategies are essential for rapidly generating libraries of indazole derivatives for screening and lead optimization.

| Strategy | Key Reaction/Concept | Sources of Diversity | Potential Application | Reference |

|---|---|---|---|---|

| Condensation–Cadogan Reductive Cyclization | One-pot reaction of ortho-nitrobenzaldehydes and amines, followed by reductive cyclization. | Variation in ortho-nitrobenzaldehyde and amine (aromatic or aliphatic) starting materials. | Rapid generation of N2-substituted 2H-indazoles. | acs.org |

| Modular Elaboration Platform | Use of bifunctional building blocks to systematically elaborate a core fragment in 3D space. | Choice of 3D building block and subsequent capping functionalization reaction. | Systematic optimization of a lead indazole compound. | acs.org |

| Divergent Cascade Reaction | One-pot cascade reaction of N-nitrosoanilines with diazo compounds. | Substituents on the N-nitrosoaniline and the choice of diazo compound. | Access to complex functionalized indazole N-oxides. | rsc.org |

| Tandem C-H Activation/Annulation | Reaction between azobenzenes and sulfoxonium ylides. | Substituents on the azobenzene (B91143) and ylide components. | Synthesis of 3-acylated-2H-indazoles. | mdpi.com |

Applications in Chemical Research and Development

Role as a Key Intermediate in Complex Organic Synthesis

The strategic importance of 5-(chloromethyl)-2-methyl-2H-indazole in organic synthesis stems from its identity as a bifunctional molecule. The 2H-indazole scaffold is a recognized pharmacophore present in numerous biologically active compounds, while the chloromethyl group at the 5-position provides a reactive handle for further chemical modifications. nih.govcaribjscitech.com This combination allows chemists to introduce the indazole moiety into larger molecules or to build upon the indazole core to generate a wide array of derivatives.

Building Block for Heterocyclic Compound Libraries

In modern drug discovery, the generation of compound libraries through combinatorial chemistry is a cornerstone for identifying new therapeutic leads. nih.gov this compound is an ideal scaffold for such endeavors. The reactive nature of the benzylic chloride allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, alcohols, and carbanions. This reactivity enables the rapid and efficient generation of a diverse library of 5-substituted-2-methyl-2H-indazole derivatives.

For instance, by reacting this compound with a collection of different amines, a library of the corresponding 5-(aminomethyl)-2-methyl-2H-indazoles can be synthesized. Each member of this library would possess a unique side chain at the 5-position, leading to a diverse set of molecules that can be screened for biological activity. This approach is exemplified by the synthesis of various 2H-indazole-derived libraries using different synthetic strategies, highlighting the utility of the indazole core in creating chemical diversity. researchgate.net The ability to generate large numbers of structurally related compounds from a single, readily accessible precursor is a powerful tool in the search for new bioactive molecules.

Precursor in Multistep Synthetic Pathways

Beyond its use in library synthesis, this compound serves as a crucial precursor in linear, multistep synthetic pathways aimed at producing complex target molecules. The indazole nucleus is a key structural motif in a number of compounds with interesting pharmacological properties, and the chloromethyl group provides a convenient starting point for elaboration. nih.gov

A general synthetic strategy might involve an initial reaction to modify the chloromethyl group, followed by further transformations on the indazole ring or the newly introduced substituent. For example, the synthesis of 6-chloro-2-methyl-2H-indazole-5-amine, a related indazole derivative, involves a multistep sequence starting from 4-chloro-2-fluorobenzaldehyde. patsnap.com This highlights how functionalized indazoles are prepared and subsequently used in more complex syntheses. The development of novel indazole derivatives with potential antimicrobial and anti-inflammatory properties often involves the synthesis of a core indazole structure which is then further functionalized in subsequent steps. nih.gov

Utilization in Chemical Biology Probes

Chemical biology relies on the use of small molecules to study and manipulate biological systems. The indazole scaffold has proven to be a valuable component in the design of such chemical probes, owing to its ability to interact with biological macromolecules like receptors and enzymes.

Design and Synthesis of Derivatives for Receptor Interaction Studies

The interaction of small molecules with biological receptors is a fundamental process in pharmacology. Derivatives of this compound can be designed and synthesized to probe these interactions. By systematically modifying the structure of the molecule, researchers can investigate the structure-activity relationships (SAR) that govern binding to a particular receptor.

A notable example is the development of indazole-based analogs of tryptamines as serotonin (B10506) receptor agonists. organic-chemistry.orgbeilstein-journals.org In these studies, the indole (B1671886) nucleus of known serotonin receptor ligands is replaced with an indazole ring. The resulting compounds are then tested for their ability to bind to and activate different serotonin receptor subtypes. For instance, the synthesis of indazole analogs of 5-MeO-DMT has been reported, and their functional activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors has been evaluated. organic-chemistry.orgbeilstein-journals.org This research provides valuable insights into the ligand-receptor interactions and the potential for developing novel therapeutics targeting the serotonergic system. The general approach involves coupling a functionalized indazole with another heterocyclic component, followed by deprotection steps to yield the final receptor ligands. organic-chemistry.orgbeilstein-journals.org

| Compound Class | Target Receptor | Key Findings | Reference |

|---|---|---|---|

| Indazole analogs of 5-MeO-DMT | Serotonin Receptors (5-HT2A, 5-HT2B, 5-HT2C) | Demonstrated agonist activity, with some compounds showing selectivity for specific subtypes. | organic-chemistry.orgbeilstein-journals.org |

| 2-Phenyl-5-oxo-7-methyl-1,3,4-oxadiazolo[a,2,3]-pyrimidine derivatives | Benzodiazepine Receptors | High affinity binding comparable to diazepam, indicating potential for further optimization as selective ligands. | patsnap.com |

Application in Enzyme Mechanism Investigations

Enzymes are crucial for a vast array of biological processes, and understanding their mechanisms of action is a key area of research. Small molecule inhibitors are invaluable tools in these investigations. Indazole derivatives have emerged as potent inhibitors of various enzymes, and their study can shed light on the enzyme's active site and catalytic mechanism.

For example, a novel class of indazole derivatives has been discovered as inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated target for antibacterial drugs. nih.gov Through structure-based drug design, researchers were able to optimize the indazole scaffold to achieve excellent enzymatic and antibacterial activity. nih.gov Similarly, indazole derivatives have been synthesized and evaluated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. caribjscitech.com Molecular docking studies of these inhibitors have provided insights into their binding modes within the enzyme's active site. caribjscitech.com Furthermore, certain 2,3-diphenyl-2H-indazole derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov

| Enzyme Target | Indazole Derivative Class | Significance of Findings | Reference |

|---|---|---|---|

| Bacterial DNA Gyrase B (GyrB) | Thiazolylindazoles | Discovery of a novel class of potent inhibitors with excellent antibacterial activity. | nih.gov |

| Butyrylcholinesterase (BChE) | 5-Substituted indazole derivatives | Identification of potent and selective inhibitors with potential therapeutic applications for Alzheimer's disease. | caribjscitech.com |

| Cyclooxygenase-2 (COX-2) | 2,3-Diphenyl-2H-indazole derivatives | Demonstrated in vitro inhibitory activity, suggesting a potential dual anti-inflammatory and antimicrobial role. | nih.gov |

Computational Chemistry Approaches in Indazole Research

Molecular Modeling for Reaction Design and Optimization

The synthesis of substituted indazoles often presents significant challenges, particularly concerning regioselectivity. The indazole ring has two nitrogen atoms (N1 and N2), and reactions such as alkylation can lead to a mixture of N1- and N2-substituted isomers. Molecular modeling, especially using Density Functional Theory (DFT), has become crucial for dissecting these reaction pathways and optimizing conditions to favor the desired isomer. nih.govbeilstein-journals.org

DFT calculations allow researchers to model reaction intermediates, transition states, and the energies associated with different reaction pathways. This provides a mechanistic understanding that goes beyond empirical observations. For instance, in the alkylation of indazoles, DFT studies have been used to rationalize why certain reagents or catalysts lead to specific regioisomers. nih.govresearchgate.net These calculations can reveal subtle non-covalent interactions, chelation effects, or steric hindrances that govern the reaction's outcome. nih.govbeilstein-journals.org

A notable application is in the regioselective alkylation of functionalized indazoles like methyl 5-bromo-1H-indazole-3-carboxylate. nih.govbeilstein-journals.org Experimental results often show that reaction conditions determine the ratio of N1 to N2 products. DFT calculations can elucidate these findings by:

Analyzing Reactant Conformations: Modeling the interaction between the indazole substrate, the alkylating agent, and the base or catalyst.

Calculating Activation Energies: Determining the energy barriers for the formation of the N1 versus the N2 product. The pathway with the lower activation energy is kinetically favored.

Investigating Mechanistic Pathways: DFT studies have suggested that in the presence of certain metal ions like cesium, a chelation mechanism involving the N2-nitrogen and a nearby functional group (like an ester) can block the N2 position, thereby directing the alkylating agent to the N1 position. nih.govbeilstein-journals.org Conversely, in the absence of such coordinating ions, other non-covalent interactions may favor N2 substitution. nih.gov

These computational insights are invaluable for synthetic chemists. By understanding the underlying energetic and structural factors that control regioselectivity, reaction conditions can be fine-tuned to maximize the yield of a specific isomer, such as a 2H-indazole derivative, reducing the need for extensive empirical screening and complex purification procedures. nih.govnih.gov

Table 1: Influence of Reaction Conditions on Indazole Alkylation Guided by Computational Insights

| Indazole Substrate | Reaction Condition | Major Product | Computational Rationale (via DFT) | Reference |

|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide, NaH in DMF | Mixture of N1 and N2 isomers | Similar activation energy barriers for both N1 and N2 pathways in the absence of strong coordinating effects. | nih.govbeilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alcohol, PPh₃, DIAD (Mitsunobu reaction) | N2-substituted product | Non-covalent interactions and sterics favor the transition state leading to the N2 isomer. | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alcohol, XtalFluor-E (Fluorinative Alkylation) | N1-substituted product | The proposed mechanism involves chelation of the counterion (e.g., from the base) between the N2 atom and the C3-ester group, sterically blocking the N2 position from attack. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis in Indazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used extensively in medicinal chemistry to correlate the chemical structure of compounds with their biological activities. growingscience.comnih.gov For the indazole scaffold, which is a "privileged structure" found in many biologically active molecules, QSAR studies are instrumental in designing new derivatives with enhanced potency against various therapeutic targets, including cancer and microbial diseases. nih.govnih.gov

The QSAR process involves several key steps:

Data Set Compilation: A series of indazole derivatives with experimentally measured biological activities (e.g., IC₅₀ values) against a specific target is collected. growingscience.com

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These numerical values represent different aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity), electronic properties (e.g., partial charges), and topology (e.g., connectivity indices). nih.govnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. growingscience.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. nih.govresearchgate.net

QSAR studies on indazole derivatives have provided critical insights for drug design. For example, 2D- and 3D-QSAR models have been developed for indazole derivatives as inhibitors of targets like Tyrosine Threonine Kinase (TTK) and Hypoxia-Inducible Factor-1α (HIF-1α), which are important in cancer therapy. growingscience.comnih.gov

2D-QSAR: These models use descriptors derived from the 2D representation of the molecule. For instance, a study on TTK inhibitors found that descriptors related to the number of double-bonded atoms and the presence of specific groups at certain positions on the indazole ring were crucial for activity. growingscience.com The presence of a methoxy (B1213986) (-OCH3) group at the C5 position was found to be advantageous, while other structural features had a negative effect. growingscience.com

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information. They generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, or hydrophobic/hydrophilic character are favorable or unfavorable for biological activity. nih.gov These maps provide a clear visual guide for modifying the molecular structure to improve target binding.

The ultimate goal of QSAR is to create predictive models that can be used to estimate the activity of yet-unsynthesized compounds in silico. This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources in the drug discovery pipeline. researchgate.netmdpi.com

Table 2: Example of a 2D-QSAR Model for Indazole Derivatives as TTK Inhibitors

| Parameter | Description |

|---|---|

| Biological Activity | Anticancer activity against Tyrosine Threonine Kinase (TTK) |

| Modeling Method | Multiple Linear Regression (MLR) |

| Key Descriptor Types | Physicochemical and Alignment-Independent Descriptors |

| Positive Contributor Example | T_2_O_5: Presence of a double-bonded atom separated from an oxygen atom by five bonds (e.g., -OCH₃ group at C5-position) increased activity. |

| Negative Contributor Example | T_2_C_3: Presence of a double-bonded atom separated from a carbon atom by three bonds was found to decrease activity. |

| Statistical Validation | Correlation Coefficient (r²): 0.9512 (indicates a strong fit of the model to the data) |

| Internal Cross-Validation (q²): 0.8998 (indicates good internal predictivity) | |

| External Validation (pred_r²): 0.8661 (indicates good external predictivity for new compounds) |

Based on findings from a QSAR study on indazole derivatives as TTK inhibitors. growingscience.com

Q & A

Q. What mechanistic insights exist for the reactivity of this compound in substitution reactions?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via in-situ NMR to identify intermediates.

- DFT calculations : Model transition states (Gaussian 09) to explain regioselectivity in nucleophilic attacks.

- Isotopic labeling : Use ¹³C-labeled chloromethyl groups to track substitution pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.